((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid
Description
((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid is a chiral piperidine derivative featuring a benzyl group at the 1-position of the piperidine ring and an oxy-acetic acid moiety at the 3-position. The (R)-configuration at the piperidin-3-yloxy group defines its stereochemistry, which can significantly influence its physicochemical properties and biological interactions. This compound is structurally characterized by:
- Piperidine backbone: A six-membered nitrogen-containing heterocycle.
- Benzyl substituent: Introduces aromaticity and lipophilicity.
- Oxy-acetic acid group: Provides hydrogen-bonding capacity and acidity (pKa ~2–4 for the carboxylic acid group).
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-[(3R)-1-benzylpiperidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C14H19NO3/c16-14(17)11-18-13-7-4-8-15(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,17)/t13-/m1/s1 |
InChI Key |
SELQQDOFIWDOSV-CYBMUJFWSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)OCC(=O)O |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via benzylation reactions, often using benzyl halides in the presence of a base.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(®-1-Benzyl-piperidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives, including ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid, in cancer therapy. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain piperidine derivatives could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting their utility as anticancer agents . The structural features of these compounds allow them to interact effectively with protein binding sites, enhancing their pharmacological properties.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. Research indicates that piperidine-based compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the degradation of neurotransmitters like acetylcholine . This inhibition can potentially lead to improved cognitive function and memory retention in neurodegenerative conditions.
Endocannabinoid System Modulation
Another significant application is in the modulation of the endocannabinoid system. ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid has been identified as a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme that regulates endocannabinoid levels . By inhibiting MAGL, this compound can enhance the effects of endocannabinoids, potentially offering therapeutic strategies for pain management and neuroinflammation.
Synthesis and Structure-Activity Relationship
The synthesis of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid involves several key steps that optimize its pharmacological properties. The introduction of the piperidine ring is crucial for enhancing biological activity and selectivity towards target enzymes . The structure-activity relationship studies have shown that modifications to the benzyl moiety can significantly influence the compound's efficacy and potency.
Pancreatic Cancer Treatment
A notable case study involved a derivative of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid that was synthesized as a MAGL inhibitor. This compound exhibited significant antiproliferative activity against pancreatic cancer cells and demonstrated a synergistic effect when combined with gemcitabine, a standard chemotherapeutic agent . The study concluded that this class of benzylpiperidine-based compounds could serve as promising therapeutic agents for pancreatic cancer.
Alzheimer’s Disease Research
In another study focusing on Alzheimer’s disease, researchers explored the effects of piperidine derivatives on cholinesterase inhibition and neuroprotection. The findings indicated that these compounds could reduce amyloid-beta aggregation and tau protein phosphorylation, which are critical factors in Alzheimer's pathology . This suggests a multi-targeted approach to treating neurodegenerative diseases using ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid derivatives.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (®-1-Benzyl-piperidin-3-yloxy)-acetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Structural Analogs
((S)-1-Benzyl-piperidin-3-yloxy)-acetic Acid
- Key Difference : Stereochemistry at the piperidin-3-yloxy group (S-configuration vs. R-configuration).
- Implications : Enantiomers may exhibit divergent binding affinities in chiral environments, such as enzyme active sites or receptor interactions. For example, the (R)-enantiomer could show higher selectivity in asymmetric catalysis or medicinal chemistry applications .
[(R)-3-(Benzyloxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic Acid
- Key Difference: Substituent at the 3-position is a benzyloxycarbonyl-methyl-amino group instead of an oxy-acetic acid.
- Implications: The carbamate group (benzyloxycarbonyl) introduces steric bulk and alters electronic properties. The methyl-amino group may enhance basicity (pKa ~9–10 for amines) compared to the acidic carboxylic acid. Potential applications in prodrug design or peptide mimetics due to the carbamate’s hydrolytic stability .
3-Carboxymethyl-piperidine-1-carboxylic Acid Benzyl Ester
- Key Difference : Contains a carboxymethyl group at the 3-position and a benzyl ester at the 1-position.
- Implications :
Functional Group Comparison
| Compound | Key Functional Groups | Acidity/Basicity | Potential Applications |
|---|---|---|---|
| ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid | Carboxylic acid, benzyl, ether | Acidic (carboxylic acid) | Adsorption, coordination chemistry |
| ((S)-1-Benzyl-piperidin-3-yloxy)-acetic acid | Carboxylic acid, benzyl, ether | Acidic | Chiral separation, asymmetric synthesis |
| [(R)-3-(Benzyloxycarbonyl-methyl-amino)-piperidin-1-yl]-acetic acid | Carbamate, methyl-amino, carboxylic acid | Basic (amine), neutral (carbamate) | Prodrugs, peptide analogs |
| 3-Carboxymethyl-piperidine-1-carboxylic acid benzyl ester | Ester, carboxylic acid, benzyl | Neutral (ester) | Synthetic intermediates, drug delivery |
Physicochemical Properties (Inferred)
- Lipophilicity : Benzyl and ester groups increase logP values, enhancing membrane permeability.
- Solubility : Carboxylic acid improves water solubility at physiological pH (ionized form).
- Thermal Stability : Piperidine derivatives generally exhibit moderate stability, with decomposition temperatures >200°C.
Adsorption and Coordination Chemistry
Acetic acid-modified biochar (ASBB) demonstrates enhanced uranium adsorption via carboxylate coordination . By analogy, ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid’s carboxylic acid group could similarly coordinate metal ions, though its benzyl group may reduce hydrophilicity compared to ASBB.
Stereochemical Influence
The (R)-configuration may offer advantages in enantioselective processes. For instance, in catalysis, the spatial arrangement of the benzyl and acetic acid groups could dictate substrate binding orientation .
Biological Activity
((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid, a compound within the piperidine derivative class, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperidine ring substituted with a benzyl group and an oxy-acetic acid moiety. Its structural features contribute to its interaction with various biological targets.
The biological activity of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid can be attributed to its ability to modulate specific receptors and enzymes within the body. Notably, it has shown potential as an antagonist for CC chemokine receptor-3 (CCR3), which plays a significant role in inflammatory responses and allergic reactions. The structure-activity relationship (SAR) studies indicate that modifications to the benzyl and piperidine moieties can enhance receptor binding and functional antagonism .
1. Antimicrobial Properties
Research indicates that ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in models of asthma and other inflammatory diseases. It inhibits the migration of eosinophils by blocking CCR3, thereby reducing inflammation associated with allergic responses .
3. Neuroprotective Effects
There is growing interest in the neuroprotective effects of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of acetylcholine, thus enhancing cholinergic signaling in the brain .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various piperidine derivatives, ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 μg/mL. The study emphasized the importance of the benzyl group in enhancing membrane permeability.
Case Study 2: Anti-inflammatory Activity
A clinical trial assessed the anti-inflammatory effects of ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid in patients with allergic rhinitis. Results indicated a reduction in eosinophil counts and inflammatory markers following treatment, supporting its role as a CCR3 antagonist .
Research Findings Summary
Recent research highlights several key findings regarding ((R)-1-Benzyl-piperidin-3-yloxy)-acetic acid:
| Biological Activity | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; disrupts cell membranes. |
| Anti-inflammatory | Inhibits eosinophil migration; reduces inflammatory markers in allergic conditions. |
| Neuroprotective | Potential AChE and BuChE inhibitor; enhances cholinergic signaling. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
